Dihydroergovaline is a naturally occurring compound that belongs to the class of ergoline alkaloids. It is derived from the fungus Claviceps purpurea, which infects certain grasses and grains. Dihydroergovaline is primarily known for its pharmacological properties, particularly its effects on the cardiovascular system and its potential applications in treating various medical conditions.
Dihydroergovaline is primarily sourced from the alkaloid extraction of Claviceps purpurea. This fungus produces a variety of bioactive compounds, including ergot alkaloids, which have been used in traditional medicine and are also significant in modern pharmacology. The compound can also be synthesized in laboratories for research and therapeutic uses.
Dihydroergovaline falls under the category of ergoline derivatives, which are characterized by their complex bicyclic structure. It is classified as a selective agonist of serotonin receptors and has notable interactions with adrenergic receptors, making it an important subject of study in pharmacology.
The synthesis of dihydroergovaline can be achieved through various methods, including:
The chemical synthesis typically involves:
Dihydroergovaline has a complex molecular structure characterized by a tetracyclic framework typical of ergoline alkaloids. Its chemical formula is , indicating it contains 20 carbon atoms, 25 hydrogen atoms, three nitrogen atoms, and one oxygen atom.
Dihydroergovaline participates in several chemical reactions, primarily involving:
The compound's reactivity is influenced by its functional groups and stereochemistry, which dictate its interaction with biological targets. Studies have shown that dihydroergovaline can modulate neurotransmitter release and vascular tone through these interactions.
Dihydroergovaline acts primarily as an agonist at serotonin receptors (5-HT receptors) and has affinity for adrenergic receptors. Its mechanism involves:
Research indicates that dihydroergovaline can affect peripheral vascular resistance and has implications in treating conditions like migraine and hypotension due to its vasoconstrictive properties.
Dihydroergovaline has several applications in scientific research and medicine:
Dihydroergotamine (DHE) emerged from systematic ergot alkaloid research in the mid-20th century. Swiss chemist Arthur Stoll and his colleague Albert Hofmann first synthesized DHE in 1943 through the catalytic hydrogenation of ergotamine—a natural alkaloid from the fungus Claviceps purpurea. This process reduced the Δ9,10 double bond of ergotamine, yielding a compound initially designated "Dihydro-ergotamine" [2] [4]. The "45" in the early brand name D.H.E. 45® reflected its status as the 45th experimental modification of ergot derivatives during Stoll's research [2]. DHE received FDA approval in 1946 as one of the first post-World War II migraine therapeutics, though its initial application targeted hypertension before migraine-specific efficacy was recognized at the Mayo Clinic [4]. The current International Nonproprietary Name (INN), "dihydroergotamine," systematically describes the molecule as 9,10-dihydro-12'-hydroxy-2'-methyl-5'-(phenylmethyl)ergotaman-3',6',18-trione [6].
Dihydroergotamine belongs to the ergoline alkaloid class, characterized by a tetracyclic ring system (6-methyl-6,11-diazatetracyclo[7.6.1.0²,⁷.0¹²,¹⁶]hexadeca-1(16),9,12,14-tetraene) fused to a peptide-like moiety. Its molecular formula is C₃₃H₃₇N₅O₅, with a molar mass of 583.69 g/mol [1] [6]. DHE is a semi-synthetic derivative generated via hydrogenation of ergotamine, which alters receptor binding profiles and reduces emetic and vasoconstrictive potentials [4] [8].
Table 1: Key Structural Analogues of Dihydroergotamine
Compound | Core Structure | Structural Difference from DHE | Biological Significance |
---|---|---|---|
Ergotamine | Ergotaman | Δ9,10 double bond | Higher 5-HT1B affinity; stronger vasoconstriction |
8′-OH-DHE | Dihydroergotaman | Hydroxy group at position 8′ | Major active metabolite; longer half-life (10-13h) |
Dihydrolysergic acid | Lysergic acid derivative | Cleaved proline ring; no peptide moiety | Primary inactive metabolite |
Bromocriptine | Ergoline | Brominated lysergic acid; peptide modification | D2 receptor agonist; minimal vasoactivity |
Structural analogues include natural ergot alkaloids (ergotamine, ergocristine) and synthetic derivatives. The 8′-β-hydroxy metabolite, formed via hepatic CYP3A4-mediated hydroxylation, exhibits comparable pharmacological activity to DHE and accumulates at plasma concentrations 5-7 times higher than the parent compound [6] [7]. Hydrogenation at the 9-10 position differentiates DHE from ergotamine, reducing arterial vasoconstriction while preserving therapeutic effects on migraine [4] [8].
Dihydroergotamine does not occur naturally but derives from ergotamine—a complex amide alkaloid biosynthesized by the ascomycete fungus Claviceps purpurea parasitizing rye (Secale cereale) and other cereals [4] [8]. The biosynthetic pathway involves:
Table 2: Natural Sources and Alkaloid Profiles of Ergot Fungi
Fungal Species | Host Plants | Primary Alkaloids | DHE Precursor Abundance |
---|---|---|---|
Claviceps purpurea | Rye, Wheat, Barley | Ergotamine, Ergocristine, Ergocryptine | High (Ergotamine: 0.1-0.5% dry sclerotia) |
Claviceps fusiformis | Pearl Millet | Agroclavine, Elymoclavine | Absent |
Claviceps paspali | Paspalum grasses | Lysergic acid α-hydroxyethylamide | Absent |
Industrial production involves:
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0